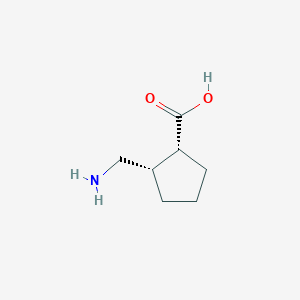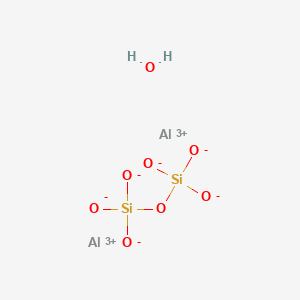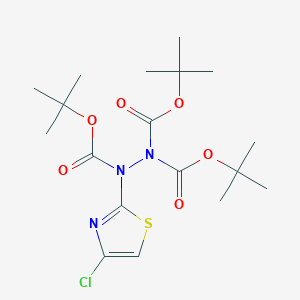
2-(3-Methylazetidin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylazetidin-1-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C6H10N2 It features a four-membered azetidine ring substituted with a methyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylazetidin-1-yl)acetonitrile typically involves the reaction of azetidine derivatives with acetonitrile. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as potassium carbonate in acetonitrile, leading to the formation of the desired product.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available starting materials and an industry-oriented reaction of green oxidation in a microchannel reactor . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.
化学反応の分析
Types of Reactions
2-(3-Methylazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2-(3-Methylazetidin-1-yl)acetonitrile has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Methylazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The azetidine ring and nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2-(3-Methylazetidin-1-yl)acetic acid hydrochloride: This compound is similar in structure but contains an acetic acid group instead of a nitrile group.
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile:
Uniqueness
2-(3-Methylazetidin-1-yl)acetonitrile is unique due to its specific combination of the azetidine ring and nitrile group, which imparts distinct chemical reactivity and potential biological activities
特性
分子式 |
C6H10N2 |
|---|---|
分子量 |
110.16 g/mol |
IUPAC名 |
2-(3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2/c1-6-4-8(5-6)3-2-7/h6H,3-5H2,1H3 |
InChIキー |
AHSYWOVRMBMRQZ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)

